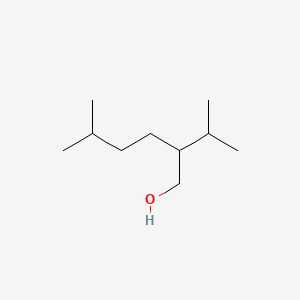
Aluminum arsenide (AlAs)
Übersicht
Beschreibung
Aluminum Arsenide (AlAs) is a semiconductor material with almost the same lattice constant as that of Gallium Arsenide (GaAs). It can form a superlattice with GaAs, which results in its semiconductive properties . It is often used in conjunction with other III-V semiconductors like GaAs to form heterostructures and quantum wells, which are essential components in modern optoelectronic devices .
Synthesis Analysis
The synthesis of Aluminum Arsenide (AlAs) is a complex process due to the compound’s high melting point of around 1,700 °C and the extreme reactivity of aluminum at such temperatures. Advanced techniques such as Molecular Beam Epitaxy (MBE) and Metalorganic Chemical Vapor Deposition (MOCVD) are used in fabrication . These approaches are preferred over traditional methods like liquid and vapor-phase epitaxy techniques or melt-growth techniques, which can produce less stable AlAs crystals and can generate hazardous arsine gas (AsH3) when exposed to moist air .Molecular Structure Analysis
AlAs has a cubic crystal structure and a direct band gap of about 2.16 eV at room temperature . It shares a similar lattice constant with GaAs and Aluminum Gallium Arsenide, which enables it to form a superlattice with GaAs, enhancing its semiconductor properties .Chemical Reactions Analysis
Aluminum Arsenide readily reacts with acid, acid fumes, and moisture . It reacts with acids to make arsine . It is made by reacting aluminum and arsenic .Physical And Chemical Properties Analysis
AlAs has a molar mass of 101.9031 g/mol, appears as orange crystals, and has a density of 3.72 g/cm^3 . It has a melting point of 1,740 °C, reacts with water, and has a band gap of 2.12 eV . Its thermal conductivity is 0.9 W/(cm·K) at 300 K, and it has a refractive index of 3 in the infrared .Wissenschaftliche Forschungsanwendungen
Solid-State Devices and Optoelectronics
Aluminum arsenide (AlAs) is significant in the field of solid-state devices. Its alloys with gallium arsenide (GaAs) are used in high-speed electron and optoelectronic devices. These materials, including AlAs, GaAs, and AlxGa1-x, are also employed in the fabrication of III–V quantum structures. This application is essential for the advancement of modern electronics and optoelectronic systems (Adachi, 1999).
Superlattice Materials
AlAs is a key component of the superlattice material AlxGa1-xAs. It is often capped with a thin layer of GaAs, especially in superlattice structures containing alternate layers of AlAs and GaAs, due to its hydroscopic nature. This characteristic necessitates careful handling in experiments, but the resulting superlattice structures have significant implications in various scientific and technological fields (Palik, Glembocki, & Takarabe, 1997).
Metastable Phases and Phase Transformations
Research has proposed new metastable phases for AlAs, including structures with different symmetries. These findings are crucial for understanding phase transformations under pressure for several AlAs polymorphs and their mechanical properties. The discovery of these new phases opens possibilities for new materials with unique properties (Liu et al., 2017).
Structural and Electronic Properties under Pressure
First-principle studies have analyzed the structural and electronic properties of AlAs under pressure. Understanding the stability of various phases of AlAs as a function of pressure is crucial for applications where these materials might be subject to varying environmental conditions (Srivastava, Tyagi, Sharma, & Singh, 2011).
Hydrogenated Aluminum Arsenide Clusters
Density functional theory (DFT) studies on the chemisorption of hydrogen on AlAs clusters reveal insights into the electronic structure and stability of these complexes. This research is pivotal for understanding the interaction of AlAs with other elements and molecules, which has implications for material science and chemistry (Guo, 2011).
Diluted Magnetic Semiconductors
Doping AlAs with transition metal impurities creates diluted magnetic semiconductors with intriguing electronic and magnetic properties. These materials are promising for spintronics applications, an emerging field in electronics that uses the intrinsic spin of electrons (Boutaleb et al., 2018).
Nano-Plasmonic Couplers
AlAs has been studied for its potential use in nano-plasmonic couplers. These couplers, when constructed with materials like AlAs, show promising performance in certain wavelength ranges, which is crucial for the development of advanced optical communication technologies (Saber & Sagor, 2015).
Zukünftige Richtungen
AlAs is instrumental in various high-tech applications ranging from high-speed electronics, optoelectronics, and integrated circuits to solar energy and quantum technology . Its wider band gap compared to GaAs enhances its suitability for high-temperature operations, high-power applications, and high-frequency devices . Scientists from the National University of Callao studied the electronic structure of AlAs to understand how electrons move within the material .
Eigenschaften
IUPAC Name |
alumanylidynearsane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.As | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPILPRLPQYEEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al]#[As] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlAs | |
| Record name | Aluminium arsenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Aluminium_arsenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066831 | |
| Record name | Aluminum arsenide (AlAs) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.90313 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum arsenide (AlAs) | |
CAS RN |
22831-42-1 | |
| Record name | Aluminum arsenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22831-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum arsenide (AlAs) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022831421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum arsenide (AlAs) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum arsenide (AlAs) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium arsenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



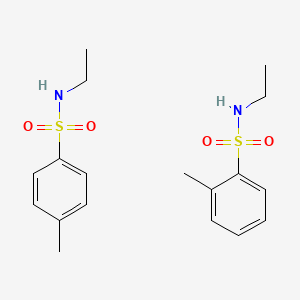
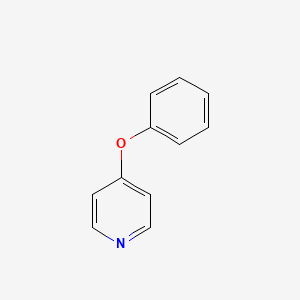
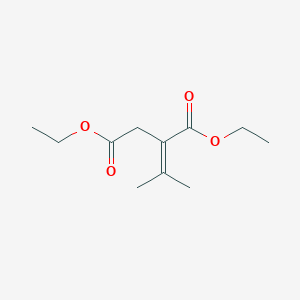
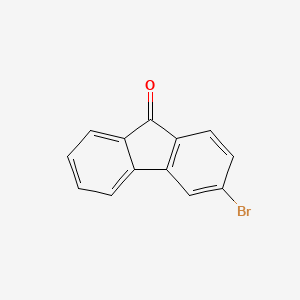

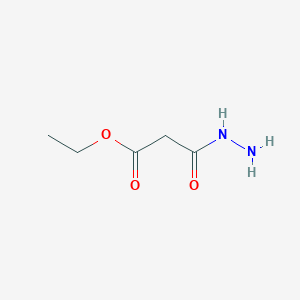
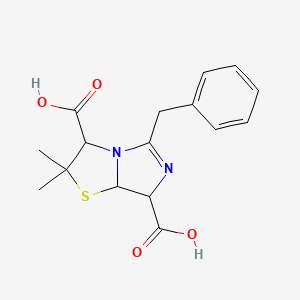


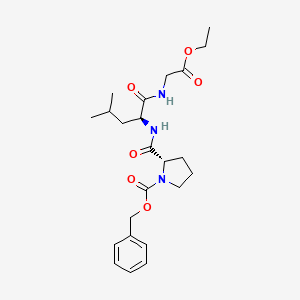
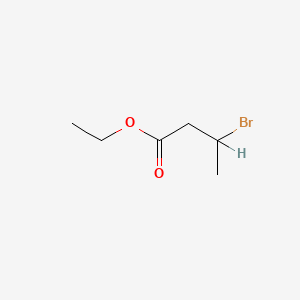
![Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B1584214.png)

